Intermediate Ring Strain of 25.2 kcal/mol Enables Unique Reactivity vs. Aziridines and Pyrrolidines
The azetidine ring exhibits an experimentally determined ring strain energy of 25.2 kcal/mol, which is intermediate between the highly strained aziridine (26.7 kcal/mol) and the largely unstrained pyrrolidine (5.8 kcal/mol) [1]. This intermediate strain profile allows azetidines to undergo ring-opening and ring-expansion reactions under conditions where pyrrolidines are inert, while providing greater stability and handling safety compared to aziridines [1].
| Evidence Dimension | Ring Strain Energy |
|---|---|
| Target Compound Data | 25.2 kcal/mol (for the azetidine ring; 2-butylazetidine is an azetidine derivative) |
| Comparator Or Baseline | Aziridine: 26.7 kcal/mol; Pyrrolidine: 5.8 kcal/mol |
| Quantified Difference | Azetidine vs. Aziridine: 1.5 kcal/mol lower strain; Azetidine vs. Pyrrolidine: 19.4 kcal/mol higher strain |
| Conditions | Experimental determination from heat of combustion data, as compiled in review literature |
Why This Matters
This intermediate strain energy is the primary driver of azetidine's unique reactivity, which cannot be replicated by common heterocyclic amines like pyrrolidine or piperidine, making 2-butylazetidine essential for specific synthetic transformations.
- [1] Bott, T. M.; West, F. G. Preparation and Synthetic Applications of Azetidines. Heterocycles 2012, 84 (1), 223-264. Ring strain energies: azetidine (25.2 kcal/mol), aziridine (26.7 kcal/mol), pyrrolidine (5.8 kcal/mol). View Source
